molecular formula C9H8F3NO2 B1393082 Ethyl 3-(trifluoromethyl)isonicotinate CAS No. 1214337-41-3

Ethyl 3-(trifluoromethyl)isonicotinate

Cat. No.: B1393082
CAS No.: 1214337-41-3
M. Wt: 219.16 g/mol
InChI Key: PVMGRLWHLHKHPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula C9H8F3NO2. It is a derivative of isonicotinic acid, where the ethyl ester is substituted with a trifluoromethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate typically involves the esterification of 3-(trifluoromethyl)isonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(trifluoromethyl)benzoate
  • Ethyl 3-(trifluoromethyl)phenylacetate
  • Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate

Uniqueness

Ethyl 3-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl group and the isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in the context of pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGRLWHLHKHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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